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Compound of Interest

Compound Name: H-D-Trp-OH-d5

Cat. No.: B1146675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical

properties of deuterated D-Tryptophan. It is designed to be a valuable resource for

researchers, scientists, and professionals involved in drug development, metabolic tracing, and

structural biology. This document summarizes key quantitative data, details experimental

methodologies, and visualizes relevant pathways and workflows.

Core Physicochemical Properties
The introduction of deuterium in place of protium in the D-Tryptophan molecule can subtly alter

its physicochemical properties due to the kinetic isotope effect. The C-D bond is stronger than

the C-H bond, which can lead to increased metabolic stability.[1][2] While comprehensive

experimental data for some properties of pure deuterated D-Tryptophan are limited in publicly

available literature, this guide consolidates the most relevant findings, primarily from studies on

deuterated D/L-Tryptophan mixtures.

General and Structural Properties
Deuteration has minimal impact on the crystal structure of tryptophan. X-ray crystal structure

analyses of deuterated D/L-tryptophan reveal negligible changes in bond lengths, bond angles,

or intermolecular interactions compared to its non-deuterated counterpart.[2][3]

Table 1: General and Structural Properties of D-Tryptophan and its Deuterated Analogs
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Property
Non-
Deuterated D-
Tryptophan

Deuterated
D/L-
Tryptophan

Deuterated L-
Tryptophan-d5

Notes

Molecular

Formula
C₁₁H₁₂N₂O₂

C₁₁H₇D₅N₂O₂

(example for d5)
C₁₁H₇D₅N₂O₂

The number of

deuterium atoms

can vary based

on the synthesis.

Molecular Weight 204.23 g/mol
Approx. 209.26

g/mol (for d5)
209.3 g/mol

Increases with

the number of

deuterium atoms.

Melting Point
282-285 °C

(decomposes)

280-285 °C

(decomposes)

Not explicitly

found

The melting point

appears to be

largely

unaffected.

Crystal System
Monoclinic P2₁/c

(for racemic D/L)

Monoclinic P2₁/c

(for racemic D/L)

Not explicitly

found

The crystal

system for the

racemic mixture

is maintained

upon

deuteration.[2]

Physicochemical Parameters
Key physicochemical parameters such as pKa, solubility, and lipophilicity are crucial for drug

development. While experimental data for deuterated D-Tryptophan is scarce, estimations

based on isotope effects and data from related compounds are discussed.

pKa: Experimental pKa values for deuterated D-Tryptophan are not readily available. However,

studies on the deuterium isotope effect on the acid-base equilibrium of organic compounds

suggest that deuteration of an acidic proton (O-H to O-D) generally leads to a slight increase in

the pKa value (ΔpKa ≈ +0.5).[4][5] This is attributed to the lower zero-point energy of the O-D

bond compared to the O-H bond, making the deuteron slightly less readily donated.
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Solubility: Quantitative solubility data for deuterated D-Tryptophan in a range of solvents is not

extensively documented. Commercial suppliers provide some qualitative data for deuterated L-

Tryptophan. For instance, L-Tryptophan-d5 is reported to be soluble in PBS (pH 7.2) at 1

mg/ml.[6] The solubility of deuterated D/L-tryptophan in water is sufficient for experimental

purposes, with heating to 90°C aiding dissolution for preparing stock solutions.[2]

Table 2: Physicochemical Parameters of D-Tryptophan and its Deuterated Analogs

Property
Non-Deuterated D-
Tryptophan

Deuterated D-
Tryptophan

Notes

pKa₁ (α-COOH) ~2.38
Expected to be slightly

higher

Based on general

deuterium isotope

effects on carboxylic

acids.

pKa₂ (α-NH₃⁺) ~9.39
Expected to be slightly

higher

Based on general

deuterium isotope

effects on amines.

Solubility
1-5 mg/mL in water at

24°C
Data not available

Solubility is expected

to be similar to the

non-deuterated form.

logP (computed) -1.1 Data not available

Lipophilicity is not

expected to be

significantly altered by

deuteration.

Stability and Spectroscopic Properties
Deuteration can significantly impact the stability and spectroscopic properties of D-Tryptophan.

Photostability: Deuteration has been shown to markedly enhance the photostability of

tryptophan.[2][3] Under UV irradiation (254 nm), deuterated D/L-tryptophan exhibits a slower

degradation rate compared to its non-deuterated counterpart.[7] This increased stability is

attributed to the greater strength of the C-D bond compared to the C-H bond, which makes the

molecule more resistant to photochemical degradation initiated by UV light.[2]
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Acid Stability: In contrast to photostability, no clear isotopic effect on the acid stability of

tryptophan has been observed.[2][3] The degradation rates in strong acid (6N HCl) are

comparable for both deuterated and non-deuterated forms.[7]

Optical Rotation: The process of direct deuteration often leads to racemization at the alpha-

carbon.[2] This results in a significantly reduced specific optical rotation for the deuterated

product compared to the enantiopure non-deuterated starting material.

Table 3: Stability and Spectroscopic Properties of Deuterated vs. Non-Deuterated Tryptophan

Property
Non-Deuterated L-
Tryptophan

Deuterated D/L-
Tryptophan

Key Finding

Specific Rotation

[α]D²⁰
-30.5° to -32.5° Markedly reduced

Indicates significant

racemization during

deuteration.[2]

Acid Stability (k_obs

in 6N HCl)
0.15 h⁻¹ 0.15 - 0.17 h⁻¹

No significant isotope

effect observed.[7]

Photostability Less stable Markedly more stable

Deuteration enhances

resistance to UV

degradation.[2]

Experimental Protocols
This section details the methodologies for the synthesis, purification, and characterization of

deuterated D-Tryptophan.

Synthesis and Purification
Deuteration via Pt/C-Catalyzed Hydrogen-Deuterium Exchange:

Reaction Setup: A mixture of L-tryptophan (1 g), Pt/C catalyst, 2-propanol (4 mL), and

deuterium oxide (D₂O) is placed in a Teflon-lined high-pressure vessel.[3]

Reaction Conditions: The vessel is heated and stirred to ensure temperature uniformity.

Optimal conditions for deuteration without significant decomposition may require lower
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temperatures and the addition of a base like ammonia.[2]

Work-up: After the reaction, the catalyst is removed by filtration. The filtrate is then

evaporated to dryness under reduced pressure to yield the crude deuterated tryptophan.

Racemization: It is critical to note that this process induces significant racemization, resulting

in a D/L mixture of deuterated tryptophan.[2][3]

Chiral Separation of Deuterated D/L-Tryptophan by HPLC:

Column: A chiral column, such as a CHIRALPAK ZWIX(-) (3.0 mm I.D. × 250 mm L, 3 µm

particle size), is used.[2]

Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 39:39:22 v/v/v)

supplemented with 40 mM formic acid and 20 mM diethylamine is employed at a flow rate of

0.15 mL/min.[2]

Sample Preparation: A stock solution of deuterated D/L-tryptophan (e.g., 20.0 mM) is

prepared in water, with heating to 90°C to ensure complete dissolution. This is then diluted to

the final concentration (e.g., 0.2 mM) with the mobile phase.[2]

Detection: Elution is monitored using a fluorescence detector with an excitation wavelength

of 250 nm and an emission wavelength of 350 nm.[3] Under these conditions, D-tryptophan

typically elutes before L-tryptophan.[2]

Characterization Methods
Photostability Assessment:

Sample Preparation: Solutions of deuterated and non-deuterated tryptophan are prepared in

a suitable buffer (e.g., 100 mM KCl aqueous solution).[7]

UV Irradiation: The solutions are irradiated with a UV lamp at a specific wavelength (e.g.,

254 nm) and intensity.[7]

Monitoring Degradation: At various time points, the fluorescence intensity of the solutions is

measured (e.g., excitation at 290 nm, emission scan from 295-450 nm).[7]
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Data Analysis: The decrease in fluorescence intensity over time is plotted to compare the

degradation rates of the deuterated and non-deuterated samples.

Acid Stability Assessment:

Sample Preparation: Solutions of deuterated and non-deuterated tryptophan are prepared in

a strong acid (e.g., 6N HCl).

Incubation: The solutions are incubated at a constant temperature (e.g., 80°C).

Monitoring Degradation: At various time points, aliquots are taken, and the concentration of

remaining tryptophan is determined, for instance, by monitoring its fluorescence intensity

(excitation at 290 nm, emission at 339 nm).[3]

Data Analysis: The concentration of tryptophan is plotted against time, and the pseudo-first-

order reaction rate constant (k_obs) is calculated to compare the stability.[7]

Single-Crystal X-ray Diffraction:

Crystal Growth: Crystals of deuterated D/L-tryptophan are grown from a suitable solvent.

Data Collection: A suitable crystal is mounted, and X-ray diffraction data are collected using a

diffractometer with, for example, Mo-Kα radiation.[2]

Structure Solution and Refinement: The collected data are used to determine the cell

parameters and solve the crystal structure, allowing for the precise measurement of bond

lengths, bond angles, and intermolecular interactions.[2]

Visualizations: Workflows and Metabolic Pathways
Experimental Workflow for Deuterated Tryptophan
The following diagram illustrates the general workflow from the synthesis of deuterated

tryptophan to its characterization.
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Workflow for Synthesis and Characterization.
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Metabolic Fate of Deuterated D-Tryptophan
In mammals, D-tryptophan is not directly utilized for protein synthesis but can be metabolized.

A key pathway involves its conversion to deuterated L-tryptophan by the enzyme D-amino acid

oxidase (DAAO).[8] The resulting deuterated L-tryptophan can then enter the major metabolic

pathways of tryptophan, primarily the serotonin and kynurenine pathways.[9][10] This makes

deuterated D-tryptophan a useful tracer for studying these pathways.
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Metabolic Pathways of Deuterated D-Tryptophan.

Applications in Research and Drug Development
Deuterated D-tryptophan and its isotopologues are valuable tools in various scientific

disciplines.

Metabolic Tracing: As illustrated in the pathway diagram, deuterated D-tryptophan can be

used to trace the flux through key metabolic pathways in vivo. This is particularly relevant for

studying neurological and immunological processes where the serotonin and kynurenine

pathways are implicated.[8][9][10]

Drug Development: The "deuterium switch" is a strategy in medicinal chemistry where

hydrogen atoms at sites of metabolism in a drug molecule are replaced with deuterium.[11]

This can slow down metabolic degradation, leading to an improved pharmacokinetic profile,

such as a longer half-life and reduced dosing frequency.[12][13] While no major drugs

containing deuterated D-tryptophan have been identified, the principle is broadly applicable.

Structural Biology: Deuterated amino acids are used in neutron scattering studies to provide

contrast and highlight specific parts of a macromolecular structure.[2] They are also used in

NMR spectroscopy to simplify complex spectra and probe protein dynamics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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